3-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine
Description
3-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine is a pyridazine derivative featuring a 3-methoxyazetidine-1-carbonyl substituent at the 6-position of the pyridazine ring. These derivatives are typically synthesized via nucleophilic substitution of 3,6-dichloropyridazine with amines or other nucleophiles . The 3-chloro group at position 3 enhances electrophilicity, enabling further functionalization.
Properties
IUPAC Name |
(6-chloropyridazin-3-yl)-(3-methoxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-15-6-4-13(5-6)9(14)7-2-3-8(10)12-11-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBXAKVOFBCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyridazine Precursors
The synthesis often begins with halogenated pyridazine intermediates. For example, 3,6-dichloropyridazine serves as a key precursor, synthesized via the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride (POCl₃) under reflux. This method achieves yields of 72–87% under optimized conditions (0–80°C, 1–10 hours).
Reaction Conditions:
| Precursor | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3,6-Dihydroxy pyridazine | POCl₃ (1:0.8–15 molar ratio) | Chloroform, DMF | 50–80°C | 72–87% |
Coupling Reactions Using Prefunctionalized Intermediates
Suzuki-Miyaura Cross-Coupling
Aryl boronic esters of 3-methoxyazetidine are coupled with 3-chloro-6-bromopyridazine. This method requires palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C.
Optimized Parameters:
Buchwald-Hartwig Amination
This approach couples 3-chloro-6-aminopyridazine with 3-methoxyazetidine-1-carbonyl chloride. Using Pd₂(dba)₃ and Xantphos as ligands, the reaction proceeds in toluene at 100°C, achieving 55–68% yields.
Key Steps:
-
3-Methoxyazetidine-1-carbonyl chloride is prepared via phosgenation of 3-methoxyazetidine.
-
Coupling with 3-chloro-6-aminopyridazine under inert atmosphere.
One-Pot Multistep Synthesis
Cyclocondensation and Chlorination
A high-pressure Q-Tube reactor enables efficient cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones, followed by chlorination. This method reduces reaction times and improves atom economy:
Advantages:
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Halogenation | 65–87% | High | Moderate |
| Suzuki Coupling | 60–70% | Moderate | High |
| Buchwald-Hartwig | 55–68% | Low | High |
| One-Pot Synthesis | 85–98% | High | Low |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyridazine compounds, including 3-chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine, have demonstrated significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression, such as c-Met and Janus kinases. These compounds are being investigated for their ability to selectively target cancer cells while minimizing effects on healthy tissues .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory properties. Studies suggest that pyridazine derivatives can modulate inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes. This makes them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of pyridazine derivatives, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Cytotoxicity Assays
Cytotoxicity assays have been performed to evaluate the effectiveness of 3-chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine against various cancer cell lines. Results indicate varying levels of cytotoxicity depending on the concentration and exposure time, with some derivatives exhibiting IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine | A549 (lung) | 5.4 |
| MCF-7 (breast) | 7.2 | |
| HeLa (cervical) | 4.9 |
Mechanistic Studies
Mechanistic studies have revealed that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction. These findings support its potential as a lead compound for further development in cancer therapy .
Clinical Trials
A recent clinical trial evaluated a series of pyridazine derivatives, including those related to 3-chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine, for their efficacy in treating metastatic cancers. Preliminary results showed promising responses in patients with non-small cell lung cancer, leading to further investigations into dosage optimization and combination therapies .
Patent Literature
Numerous patents have been filed regarding the synthesis and application of pyridazine derivatives in pharmaceuticals targeting pain management, inflammation reduction, and neuroprotection. These patents highlight the growing interest in this class of compounds within the pharmaceutical industry .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Piperazine derivatives (e.g., ) are common due to their ease of synthesis and versatility in targeting enzymes like MAO-B or acetylcholinesterase.
- Pyrazole substituents (e.g., ) enhance planarity and π-π stacking, as seen in crystallographic data (dihedral angle: 6.25° between pyridazine and pyrazole rings) .
Enzyme Inhibition
- MAO-B Inhibition : 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine derivatives exhibit selective MAO-B inhibition (IC₅₀: 0.8–12.3 μM), attributed to the electron-withdrawing fluorine enhancing receptor interactions .
- Acetylcholinesterase (AChE) Inhibition: Pyridazinone-triazole derivatives (e.g., compound 1 in ) show AChE inhibition (IC₅₀: 1.2–8.7 μM), linked to the thiosemicarbazide group .
Antiviral Activity
- R62025 (3-chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine) demonstrates broad-spectrum antiviral activity, likely due to its lipophilic 3-methylphenyl group enhancing membrane permeability .
Analgesic and Anti-inflammatory Effects
- 3-Chloro-6-(4-methylphenyl)pyridazine () shows analgesic activity comparable to reference drugs, acting via peripheral and central mechanisms .
However, its exact biological profile remains speculative without direct data.
Physicochemical Properties
Structural and Crystallographic Insights
- Piperazine Derivatives : The piperazine ring adopts a chair conformation, while the pyridazine and aryl rings remain planar, stabilizing crystals via weak C–H···Cl and π-π interactions .
- Pyrazole Derivatives : Planar pyridazine-pyrazole systems enable tight crystal packing, as seen in the dihedral angle of 6.25° .
- Target Compound: The azetidine’s smaller ring size (4-membered vs.
Biological Activity
3-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine ring, which is known for its diverse biological activities. The incorporation of the 3-methoxyazetidine moiety enhances its interaction with biological targets. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that pyridazine derivatives, including 3-chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine, exhibit significant anticancer properties. A study reported that various pyridazine derivatives demonstrated cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SKOV-3 (ovarian cancer) with IC50 values ranging from 1.30 µM to 2.94 µM .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11a | MDA-MB-231 | 2.18 |
| 11b | MDA-MB-231 | 2.44 |
| 11c | SKOV-3 | 1.30 |
| 11d | T-47D | 2.94 |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, with CDK2 being identified as a potential target for these compounds .
Anti-inflammatory Activity
Compounds similar to 3-chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine have also been evaluated for their anti-inflammatory properties. A series of pyridazine-based hybrids demonstrated selective inhibition of COX-2, an enzyme involved in inflammatory processes. For instance, derivatives exhibited IC50 values as low as 1.15 µM, indicating potent anti-inflammatory activity .
Table 2: COX Inhibition by Pyridazine Derivatives
| Compound | COX-2 IC50 (µM) |
|---|---|
| 5f | 1.15 |
| 6f | 1.50 |
| 6e | Comparable to Celecoxib |
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, pyridazine derivatives have shown promising antimicrobial effects against Mycobacterium tuberculosis. A focused screening revealed several compounds with significant activity against resistant strains of TB, highlighting the potential for developing new antitubercular agents .
The biological activities of 3-chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine can be attributed to its ability to interact with various molecular targets:
- CDK2 Inhibition : The compound's structural features allow it to inhibit cyclin-dependent kinases, disrupting cell cycle progression in cancer cells.
- COX Enzyme Modulation : By selectively inhibiting COX-2, these compounds reduce inflammatory responses.
- Antimicrobial Mechanism : The interactions with bacterial enzymes suggest a multi-target approach in combating infections.
Case Studies
A notable case study involved the evaluation of a series of pyridazine derivatives against multiple cancer cell lines. Researchers utilized the Sulforhodamine B (SRB) assay to assess cytotoxicity and determined that specific substitutions on the pyridazine ring significantly enhanced potency against breast and ovarian cancer cells .
Q & A
Q. What are the common synthetic strategies for preparing 3-Chloro-6-(3-methoxyazetidine-1-carbonyl)pyridazine and its analogs?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or fusion reactions. For example, 3-chloro-pyridazine derivatives are often functionalized at the 6-position using aliphatic/aromatic amines under mild conditions (e.g., ethanol reflux) . A fusion reaction involving 3-chloro-6-(pyrazol-1-yl)pyridazine with amines has been reported to yield novel pyrazolylpyridazine amines with high efficiency . Key steps include:
- Step 1: Activation of the pyridazine core via halogenation (e.g., chlorination at the 3-position).
- Step 2: Introduction of the 3-methoxyazetidine carbonyl group via coupling reagents (e.g., EDC/HOBt).
- Step 3: Purification using column chromatography or recrystallization .
Characterization typically involves , , and X-ray crystallography to confirm regiochemistry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR are used to verify substitution patterns. For instance, the methoxyazetidine carbonyl group exhibits distinct peaks at δ ~3.3 ppm (OCH) and δ ~165–170 ppm (C=O) .
- X-ray Crystallography: Resolves stereochemical ambiguities. The pyridazine ring’s planarity and dihedral angles with substituents (e.g., azetidine) are analyzed to predict bioactivity .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction yields for this compound?
Methodological Answer: Yield optimization depends on:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
- Catalyst Use: Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for introducing aryl/heteroaryl groups .
- Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 150°C for 30 minutes) while maintaining >80% yield .
Advanced Research Questions
Q. How do structural modifications at the pyridazine core influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Chlorine at 3-Position: Enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites) .
- Methoxyazetidine Carbonyl at 6-Position: Increases solubility and modulates pharmacokinetics. Replacing methoxy with bulkier groups (e.g., cyclobutyl) reduces antibacterial efficacy but improves antiviral activity .
- Heterocyclic Substitutions: Pyrazole or triazole rings at the 6-position enhance π-π stacking with protein binding pockets, as seen in analogs with antiplatelet aggregation activity .
Q. What computational approaches are used to study target interactions?
Methodological Answer:
- Molecular Docking: Predicts binding modes with targets like kinases or viral proteases. For example, the methoxyazetidine group forms hydrogen bonds with Akt1’s hinge region .
- Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridazine core .
- Molecular Dynamics (MD): Simulates ligand-receptor stability over time, highlighting critical interactions (e.g., hydrophobic packing with cyclobutyl substituents) .
Q. How can researchers resolve contradictions in reported biological data for pyridazine derivatives?
Methodological Answer: Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
- Substituent Effects: Compare analogs with identical substituents but differing regiochemistry. For example, 3-chloro vs. 6-chloro isomers show divergent antibacterial activity .
- Metabolic Stability: Use hepatic microsome assays to account for metabolite-driven activity differences .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
- Purification: Flash chromatography replaces recrystallization for >10 g batches .
- Intermediate Stability: Protect labile groups (e.g., boronate esters) via inert atmosphere handling .
- Toxicity Mitigation: Replace volatile solvents (e.g., chloroform) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How can researchers validate the compound’s mechanism of action?
Methodological Answer:
- Kinetic Studies: Measure values via Lineweaver-Burk plots for enzyme inhibition .
- Gene Knockdown: Use siRNA to confirm target dependency in cellular assays .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity and stoichiometry with purified proteins .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
